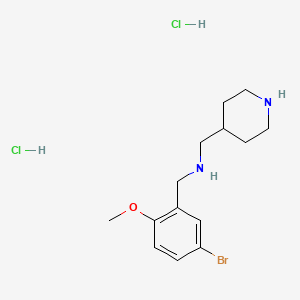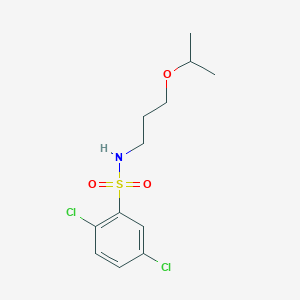
4-(4-methoxyphenyl)-N-(4-methylbenzyl)-1-piperazinecarbothioamide
描述
4-(4-methoxyphenyl)-N-(4-methylbenzyl)-1-piperazinecarbothioamide, commonly known as MPPT, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in recent years due to its potential applications in scientific research.
作用机制
The exact mechanism of action of MPPT is not fully understood. However, it is believed to act as a partial agonist of the 5-HT1A receptor. This property allows it to modulate the activity of the receptor and regulate the release of neurotransmitters, such as serotonin, dopamine, and norepinephrine, in the brain.
Biochemical and Physiological Effects
MPPT has been found to exhibit a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are neurotransmitters that play a key role in regulating mood, cognition, and behavior. Additionally, it has been found to exhibit anxiolytic, antidepressant, and antipsychotic effects in animal models.
实验室实验的优点和局限性
MPPT has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level, which makes it suitable for use in various biochemical and pharmacological assays. However, one of the limitations of MPPT is that it has a relatively low affinity for the 5-HT1A receptor, which may limit its efficacy as a drug candidate.
未来方向
There are several future directions for the research on MPPT. One potential application is the development of novel drugs for the treatment of neurological disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of MPPT and to identify potential drug targets. Finally, the synthesis of MPPT derivatives with improved affinity and efficacy may lead to the development of more potent drugs for the treatment of various neurological disorders.
Conclusion
In conclusion, MPPT is a promising compound that has potential applications in scientific research. It exhibits significant affinity towards the 5-HT1A receptor and has been found to exhibit anxiolytic, antidepressant, and antipsychotic effects in animal models. Further research is needed to fully understand its mechanism of action and to identify potential drug targets. Overall, MPPT represents a valuable tool for the development of novel drugs for the treatment of various neurological disorders.
科学研究应用
MPPT has been extensively studied for its potential applications in scientific research. It has been found to exhibit significant affinity towards the 5-HT1A receptor, which is a subtype of serotonin receptor. This property makes it a potential candidate for the development of drugs for the treatment of various neurological disorders, such as depression, anxiety, and schizophrenia.
属性
IUPAC Name |
4-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3OS/c1-16-3-5-17(6-4-16)15-21-20(25)23-13-11-22(12-14-23)18-7-9-19(24-2)10-8-18/h3-10H,11-15H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPJTNKTUDOAJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=S)N2CCN(CC2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24796322 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(1-piperidinyl)benzyl]-2-furamide](/img/structure/B4726813.png)

![N-bicyclo[2.2.1]hept-2-yl-2-(2-chlorophenoxy)propanamide](/img/structure/B4726832.png)
![N-(2-furylmethyl)-2-({3-[(4-methylphenyl)thio]propanoyl}amino)benzamide](/img/structure/B4726834.png)
![2-[2-(1H-pyrazol-1-yl)benzoyl]-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4726847.png)




![butyl 4-{[(1,5-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate](/img/structure/B4726880.png)
![N-[2-(4-methoxyphenoxy)ethyl]-N'-1-naphthylthiourea](/img/structure/B4726889.png)
![1-benzyl-4-[4-(2,4-dichlorophenoxy)butanoyl]piperazine](/img/structure/B4726895.png)
![N-(tert-butyl)-2-[(4-ethyl-5-{2-[(2-methylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]propanamide](/img/structure/B4726899.png)
![2-[(2-methylpentanoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4726902.png)